![molecular formula C10H11IN2O2S B225089 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that can irreversibly inhibit the activity of serine proteases by modifying the active site of the enzyme.
Mécanisme D'action
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the serine residue in the active site to form a stable covalent bond, which prevents the enzyme from functioning. 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is most effective against chymotrypsin-like serine proteases, but it can also inhibit other serine proteases such as trypsin and thrombin.
Biochemical and Physiological Effects:
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to have a variety of biochemical and physiological effects in different systems. For example, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been used to study the role of serine proteases in blood clotting, inflammation, and cancer. In addition, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of some viral proteases, which may have implications for the development of antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its potency and specificity for serine proteases. It can irreversibly inhibit these enzymes at low concentrations, which makes it a valuable tool for studying their function. However, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can also react with other nucleophilic groups in proteins, which can lead to nonspecific effects. In addition, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is not stable in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of new serine protease inhibitors that are more specific and potent than 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Another area of interest is the use of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in combination with other inhibitors or drugs to target multiple pathways or enzymes. Finally, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole could be used in conjunction with new imaging or analytical techniques to study the function of serine proteases in vivo.
Méthodes De Synthèse
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized by reacting 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been widely used in biochemical and physiological research due to its ability to irreversibly inhibit serine proteases. Serine proteases are a large family of enzymes that play important roles in many biological processes, including blood clotting, inflammation, and digestion. By inhibiting serine proteases, 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be used to study the function of these enzymes in various biological systems.
Propriétés
Nom du produit |
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Formule moléculaire |
C10H11IN2O2S |
Poids moléculaire |
350.18 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H11IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Clé InChI |
UGOCBOUOWGHQJY-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



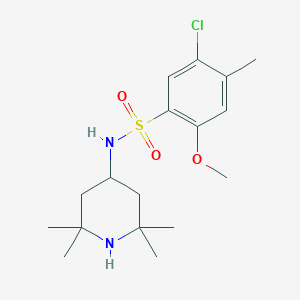
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
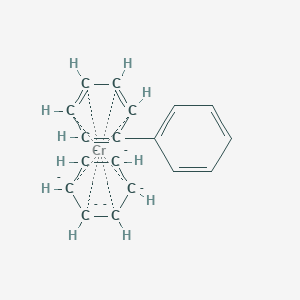
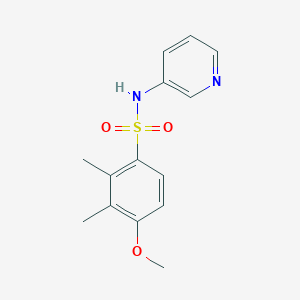
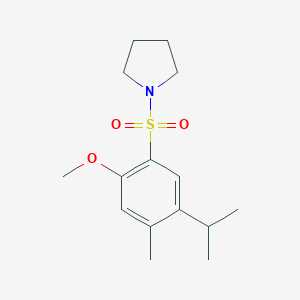
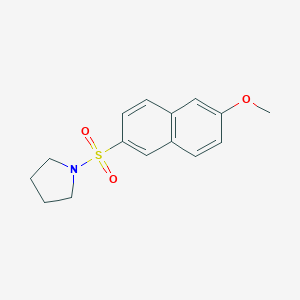
![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
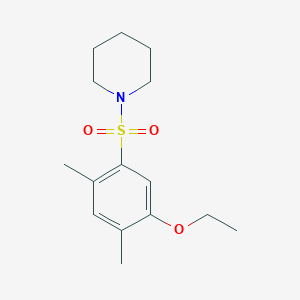
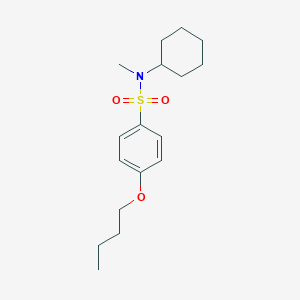
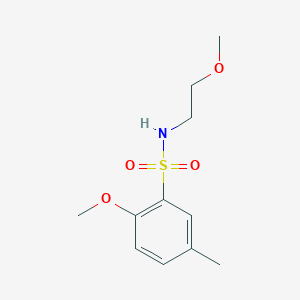
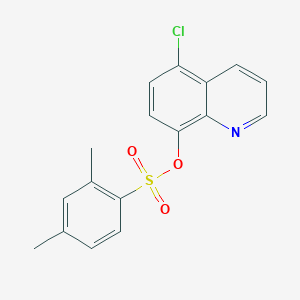
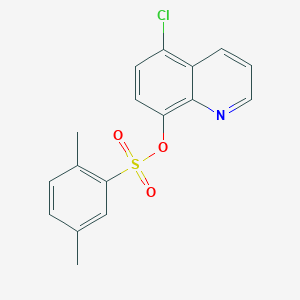
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)